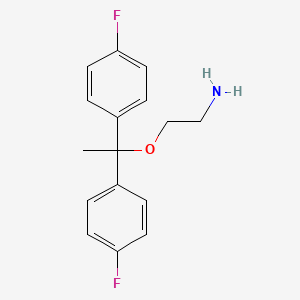
2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an ethoxy group, which is further connected to an ethan-1-amine moiety. The unique structure of this compound makes it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine typically involves the reaction of 4-fluorobenzyl alcohol with appropriate reagents to form the desired product. One common method involves the use of a high-acidity ionic liquid as a catalyst to facilitate the reaction . The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the high yield and purity of the final product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual 4-fluorophenyl groups and ethoxy linkage make it particularly versatile in various applications, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C16H17F2NO |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-[1,1-bis(4-fluorophenyl)ethoxy]ethanamine |
InChI |
InChI=1S/C16H17F2NO/c1-16(20-11-10-19,12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9H,10-11,19H2,1H3 |
Clé InChI |
PDTFPIUNLVEQGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


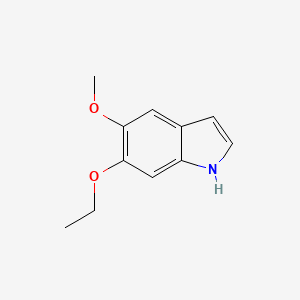

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
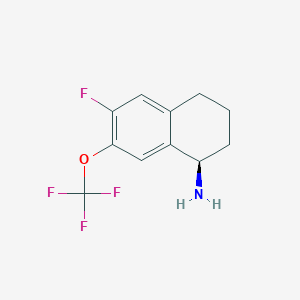
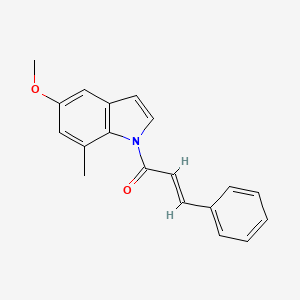
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
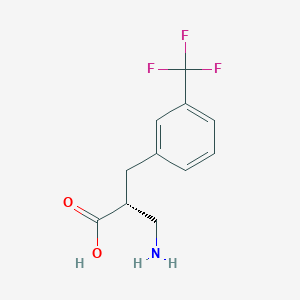
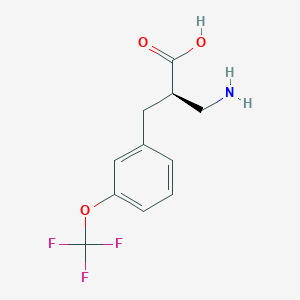
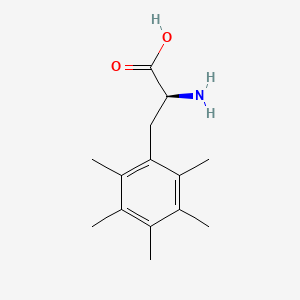
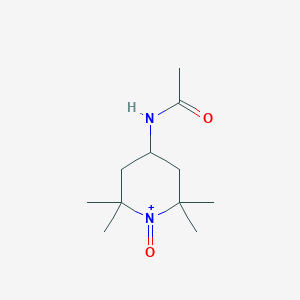
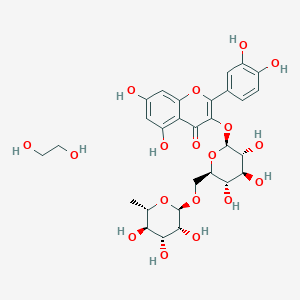
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)


